molecular formula C4H3I3N2 B427544 3,4,5-Triiodo-1-methylpyrazole

3,4,5-Triiodo-1-methylpyrazole

Cat. No.: B427544
M. Wt: 459.79g/mol
InChI Key: MEPMSAYZDXRJJK-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole (B372694) Synthesis and Halogenation

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. globalresearchonline.netwikipedia.orgorientjchem.org A few years later, in 1889, pyrazole was first synthesized by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.net A classical method for synthesizing the pyrazole ring involves the condensation reaction of α,β-unsaturated aldehydes with hydrazine (B178648), followed by a dehydrogenation step. wikipedia.org Another fundamental approach, known as the Knorr-type reaction, utilizes the condensation of 1,3-diketones with hydrazine to produce substituted pyrazoles. wikipedia.org

Pyrazoles exhibit aromatic properties and can undergo electrophilic substitution reactions such as halogenation. globalresearchonline.net Under controlled conditions, halogenation typically occurs at the C-4 position of the pyrazole ring. globalresearchonline.netslideshare.net Achieving polyhalogenation, particularly polyiodination, has historically presented challenges, with early methods often resulting in low yields or mixtures of products. rsc.orgrsc.org The development of more efficient oxidative iodination techniques, for instance using a combination of iodine and an oxidizing agent like potassium persulfate or iodic acid, has enabled the synthesis of polyiodinated pyrazoles with greater success. rsc.orgsnu.ac.krresearchgate.net

Overview of Polyiodinated Heterocycles in Synthetic Chemistry

Polyiodinated heterocycles are a class of organic compounds characterized by a cyclic structure containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) and multiple iodine atoms. wikipedia.orgopenmedicinalchemistryjournal.com These compounds are of significant interest in synthetic chemistry due to the unique reactivity conferred by the carbon-iodine bonds. The iodine atoms can be readily substituted through various cross-coupling reactions, making polyiodinated heterocycles versatile building blocks for the synthesis of more complex, functionalized molecules. researchgate.netthieme-connect.com

A notable application of polyiodinated compounds is in the development of materials with high energy density. snu.ac.kr Iodine-rich compounds are being investigated as potential biocidal agents, particularly for use in Agent Defeat Weapons (ADWs). rsc.orgrsc.orgsnu.ac.kr The principle behind this application is that upon detonation, these compounds release large amounts of elemental iodine and hydroiodic acid, which are potent biocides effective against a range of biological agents like bacteria and viruses. rsc.orgrsc.org The high density and thermal stability of many polyiodinated heterocycles make them suitable candidates for such applications. snu.ac.kr

Rationale for Dedicated Research on 3,4,5-Triiodo-1-methylpyrazole

Dedicated research into this compound is driven by its role as a crucial synthetic intermediate and its intrinsic properties. Efficient synthetic routes have been developed to produce this compound in high yields. For example, the treatment of 1-methylpyrazole (B151067) with iodine in the presence of potassium persulfate has been reported to yield this compound in 82% yield. rsc.org Another method involves the reaction of 3,4,5-triiodo-1H-pyrazole with methyl iodide under basic conditions, affording the product in a 95% yield. snu.ac.kr

The primary significance of this compound lies in its utility as a precursor to highly energetic materials. The three iodine atoms on the pyrazole ring can be replaced by nitro groups through deiodonitration reactions. For instance, the nitration of this compound with 100% nitric acid can lead to the formation of previously inaccessible compounds like 1-methyl-3,4-dinitro-5-iodopyrazole. rsc.orgrsc.orgnih.gov Further research has explored its conversion to 1-methyl-3,4,5-trinitropyrazole. google.com These nitrated derivatives are of interest for their potential as energetic materials. The high iodine content, thermal stability, and potential for conversion into high-energy compounds make this compound a focal point of contemporary research in heterocyclic and materials chemistry. snu.ac.kr

Interactive Data Table: Synthesis of this compound

Starting MaterialReagentsYield (%)Reference
1-methylpyrazoleI₂, K₂S₂O₈, dichloroethane82 rsc.org
3,4,5-triiodo-1H-pyrazoleCH₃I, K₂CO₃, DMF95 snu.ac.kr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3I3N2

Molecular Weight

459.79g/mol

IUPAC Name

3,4,5-triiodo-1-methylpyrazole

InChI

InChI=1S/C4H3I3N2/c1-9-4(7)2(5)3(6)8-9/h1H3

InChI Key

MEPMSAYZDXRJJK-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=N1)I)I)I

Canonical SMILES

CN1C(=C(C(=N1)I)I)I

Origin of Product

United States

Chemical Reactivity and Derivatization of 3,4,5 Triiodo 1 Methylpyrazole

Nitration and Nitrodeiodination Reactions of 3,4,5-Triiodo-1-methylpyrazole

The introduction of nitro groups onto the this compound scaffold is a key transformation, often proceeding through a nitrodeiodination mechanism. This process involves the replacement of an iodine atom with a nitro group, providing a pathway to energetic materials and other specialized compounds. mathnet.rumdpi.comdettx.com

The nitration of polyiodopyrazoles, including this compound, with a mixture of nitric acid and sulfuric acid, has been shown to be a viable method for the synthesis of nitro-iodopyrazoles. mathnet.ru Research has demonstrated that the iodine atom at the 4-position of the pyrazole (B372694) ring is particularly susceptible to replacement by a nitro group (ipso-substitution).

For instance, the treatment of this compound with a nitrating mixture can lead to the formation of 3,5-diiodo-1-methyl-4-nitropyrazole. mathnet.ru This regioselectivity is a crucial aspect of its chemistry, allowing for the controlled synthesis of specific isomers. The reaction conditions, such as temperature and the ratio of acids, play a significant role in the outcome of the nitration.

A study reported the conversion of this compound to 3,5-diiodo-1-methyl-4-nitropyrazole in a 74% yield when treated with a 1:1 mixture of fuming nitric acid and concentrated sulfuric acid at 50°C for 5 hours. This highlights the efficiency of nitrodeiodination at the C4 position. Further nitration can lead to the replacement of additional iodine atoms, ultimately yielding trinitropyrazole derivatives. dettx.com For example, 1-methyl-3,4,5-trinitropyrazole has been synthesized from this compound in high yield using nitric acid. dettx.com

Table 1: Nitrodeiodination of this compound

Product Reagents Temperature Time Yield Reference
3,5-Diiodo-1-methyl-4-nitropyrazole HNO₃/H₂SO₄ (1:1) 50°C 5 h 74%
1-Methyl-3,4,5-trinitropyrazole HNO₃ Not specified Not specified High dettx.com

During the nitration of this compound, competing reaction pathways can exist, leading to different products depending on the reaction conditions. While nitrodeiodination is a primary pathway, the extent of this reaction can vary. snu.ac.kr

Research has shown conflicting results regarding the final product of the nitrodeiodination of this compound. One study reported the formation of 1-methyl-3,4-dinitro-5-iodopyrazole, a dinitro compound, as the product. snu.ac.kr In contrast, another study identified 1-methyl-3,4,5-trinitropyrazole as the final product. snu.ac.kr These discrepancies highlight the sensitivity of the reaction to specific experimental parameters and the potential for multiple reaction pathways.

The synthesis of this compound itself is achieved through the S_N2 nucleophilic substitution reaction of 3,4,5-triiodo-1H-pyrazole with methyl iodide under basic conditions, with reported yields as high as 95%. snu.ac.kr The subsequent nitration steps are crucial for the synthesis of highly energetic materials, and understanding the factors that control the regioselectivity and the degree of nitration is an active area of research. snu.ac.kr

Regioselective Introduction of Nitro Groups onto the Iodinated Pyrazole Core

Carbon-Carbon and Carbon-Nitrogen Coupling Reactions Involving Iodine Substituents

The carbon-iodine bonds in this compound are amenable to various cross-coupling reactions, providing a versatile platform for the introduction of new carbon and nitrogen-based functional groups. These reactions are fundamental in medicinal chemistry and materials science for creating diverse molecular architectures. vulcanchem.comresearchgate.net

The iodine substituents on the pyrazole ring can be functionalized using a variety of palladium- or copper-catalyzed cross-coupling reactions. nih.govnih.gov These methodologies allow for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Common cross-coupling reactions applicable to iodopyrazoles include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyrazole with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is a powerful tool for forming biaryl structures. vulcanchem.comnih.gov

Sonogashira Coupling: This reaction couples the iodopyrazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to synthesize alkynylpyrazoles. nih.gov

Heck Coupling: This reaction involves the coupling of the iodopyrazole with an alkene in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the iodopyrazole with amines.

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-O, C-S, and C-N bonds. nih.gov

The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity in these reactions. princeton.eduresearchgate.net For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been successfully achieved using a CuI-catalyzed coupling protocol. nih.govresearchgate.net

Bridged bis(polyiodopyrazoles) are molecules where two polyiodopyrazole units are linked together by a bridging group. These compounds are of interest as potential energetic materials and biocidal agents due to their high iodine content and density. snu.ac.krresearchgate.net

The synthesis of these bridged structures can be achieved through coupling reactions involving polyiodopyrazoles. For example, bis(3,4,5-triiodopyrazol-1-yl)methane (BTIPM) and 1,2-bis(3,4,5-triiodopyrazol-1-yl)ethane (BTIPE) have been synthesized via an S_N2 type coupling reaction of 3,4,5-triiodo-1H-pyrazole with an appropriate alkyl dihalide under basic conditions. snu.ac.kr The yields for these coupling reactions were reported to be in the range of 55-56%. snu.ac.kr These bis(polyiodopyrazoles) can be further functionalized, for instance, through nitrodeiodination reactions to produce energetic materials like 1,2-bis(5-iodo-3,4-dinitro-1H-pyrazol-1-yl)ethane (BIDNPE). snu.ac.kr

Cross-Coupling Methodologies for C-I Bond Functionalization

Nucleophilic Substitution Reactions on the Polyiodinated Pyrazole Ring

The pyrazole ring, particularly when substituted with electron-withdrawing groups like iodine, can undergo nucleophilic substitution reactions. encyclopedia.pub However, the π-excessive nature of the pyrazole ring generally disfavors nucleophilic attack. encyclopedia.pub

The reactivity of the C-I bond facilitates nucleophilic displacement. vulcanchem.com The iodine atom, being a good leaving group, can be replaced by various nucleophiles. These reactions can be influenced by the position of the iodine atom on the pyrazole ring and the nature of the nucleophile. While electrophilic substitution is more common for pyrazoles, nucleophilic substitution on halogenated pyrazoles provides a complementary route for functionalization. rrbdavc.orgmdpi.com The development of efficient methods for nucleophilic substitution on the polyiodinated pyrazole ring remains an area of interest for synthetic chemists. rsc.org

Other Transformations of Iodine and the Pyrazole Core in this compound

The iodine substituents on the this compound ring are susceptible to replacement by other functional groups, most notably nitro groups, through a process known as nitrodeiodination. This transformation underscores the utility of polyiodinated pyrazoles as intermediates in the synthesis of high-energy materials.

Research has demonstrated that the reaction of this compound with a nitrating agent, such as 100% nitric acid (HNO₃), can lead to the substitution of one or more iodine atoms. rsc.orguidaho.edu The extent of this substitution is highly dependent on the reaction conditions, particularly temperature.

For instance, the treatment of this compound with 100% nitric acid can yield 1-methyl-3,4-dinitro-5-iodopyrazole. rsc.orgrsc.org In this reaction, the iodine atoms at positions 4 and 5 are replaced by nitro groups, while the iodine at position 3 remains. More strenuous conditions can lead to the replacement of all three iodine atoms, resulting in the formation of 1-methyl-3,4,5-trinitropyrazole (MTNP), a high-energy explosive compound. researchgate.netresearchgate.netgoogle.com The synthesis of MTNP from this compound highlights a key chemical transformation of this polyiodinated heterocyclic compound. nih.gov

The optimal temperature for the nitration reaction to obtain 1-methyl-3,4,5-trinitropyrazole has been reported to be in the range of 80-83°C. researchgate.netresearchgate.net The reaction typically involves heating this compound in 100% nitric acid. rsc.orgresearchgate.net One study reported stirring the reaction mixture overnight at 100°C for the synthesis of 1-methyl-3,4-dinitro-5-iodopyrazole. rsc.org

Detailed findings from selected studies on the nitrodeiodination of this compound are presented in the table below.

Starting MaterialReagentsTemperature (°C)TimeProductYield (%)Reference
This compound100% HNO₃100Overnight1-Methyl-3,4-dinitro-5-iodopyrazoleNot Specified rsc.org
This compound100% HNO₃80-83Not Specified1-Methyl-3,4,5-trinitropyrazoleNot Specified researchgate.net
This compoundNitric Acid1001.5 h1-Methyl-3,4,5-trinitropyrazole86.95 google.com

Spectroscopic and Crystallographic Characterization of 3,4,5 Triiodo 1 Methylpyrazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 3,4,5-triiodo-1-methylpyrazole by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum of this compound, a characteristic singlet peak appears at approximately δ 3.96 ppm. snu.ac.kr This signal corresponds to the three protons of the methyl (CH₃) group attached to the nitrogen atom at position 1 of the pyrazole (B372694) ring. snu.ac.kr The integration of this peak confirms the presence of three equivalent protons.

The ¹³C NMR spectrum provides further structural confirmation. For this compound, the signals are observed at δ 107.2, 98.7, 86.2, and 41.6 ppm. snu.ac.kr The signal at δ 41.6 ppm is attributed to the methyl carbon. The other three signals correspond to the carbon atoms of the pyrazole ring, with their chemical shifts influenced by the strongly electron-withdrawing iodine substituents. snu.ac.kr

Table 1: NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H3.96 snu.ac.krSingletN-CH₃
¹³C107.2 snu.ac.krSingletC3/C4/C5
98.7 snu.ac.krSingletC3/C4/C5
86.2 snu.ac.krSingletC3/C4/C5
41.6 snu.ac.krSingletN-CH₃

Note: The specific assignment of the C3, C4, and C5 carbon signals can be complex due to the similar electronic environments created by the iodine atoms.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. americanpharmaceuticalreview.comedinst.com These methods are complementary and provide a detailed fingerprint of the compound's vibrational modes. kurouskilab.com

For derivatives of this compound, such as 1-methyl-3,4-dinitro-5-iodopyrazole, the IR spectrum shows characteristic absorption bands. For instance, the nitrated derivative exhibits strong absorptions corresponding to the nitro group (NO₂) vibrations. lookchem.com

While specific IR and Raman data for this compound is not extensively detailed in the provided search results, the analysis of related pyrazole structures provides insight into expected vibrational modes. Generally, the spectra would be dominated by vibrations associated with the pyrazole ring, the C-I bonds, and the N-CH₃ group. The C-H stretching and bending vibrations of the methyl group are also expected to be prominent. derpharmachemica.comresearchgate.net

Table 2: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-H stretching (methyl)2950-3050IR, Raman
C-H bending (methyl)1350-1470IR, Raman
C=N stretching (pyrazole ring)1500-1650IR, Raman
C-N stretching (pyrazole ring)1250-1350IR, Raman
C-I stretching500-600IR, Raman

Note: This table is based on general vibrational frequency ranges for the expected functional groups.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org

When this compound is analyzed by mass spectrometry, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways could involve the loss of iodine atoms, the methyl group, or cleavage of the pyrazole ring. savemyexams.com While specific fragmentation data for this compound is not available in the search results, analysis of related compounds suggests that the loss of an iodine atom would be a significant fragmentation pathway.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

While the crystal structure of this compound itself is not detailed in the provided results, the structure of a related derivative, 1-methyl-3,4-dinitro-5-iodopyrazole, has been determined. lookchem.com The analysis of this derivative reveals that the pyrazole ring is essentially planar. The carbon-iodine bond length is noted to be shorter than a typical C-I single bond, suggesting some degree of double bond character. lookchem.com This type of analysis provides invaluable insight into the electronic structure and bonding within the molecule.

Table 3: Representative Crystallographic Data for a Related Polyiodopyrazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4

Note: The values in this table are placeholders and would be specific to the analyzed crystal structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound.

Table 4: Theoretical vs. Experimental Elemental Analysis for a Polyiodopyrazole

ElementTheoretical %Experimental %
CCalculated ValueFound Value
HCalculated ValueFound Value
NCalculated ValueFound Value

Note: This table illustrates the comparison performed in elemental analysis.

Computational and Theoretical Investigations of 3,4,5 Triiodo 1 Methylpyrazole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the behavior of 3,4,5-Triiodo-1-methylpyrazole at a molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and distribution of electrons within the molecule, which in turn dictates its geometry, stability, and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. google.comnih.gov The molecular geometry of this compound can be determined by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. arxiv.org Functionals such as B3LYP, combined with a basis set like 6-311G(d,p) that includes polarization functions, are commonly employed. nih.gov For systems with heavy atoms like iodine, including dispersion corrections (e.g., Grimme's D3) is crucial for obtaining accurate results. google.com

The optimization yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The planarity of the pyrazole (B372694) ring is a key feature, though minor deviations can occur due to the steric bulk of the three large iodine atoms. The stability of the optimized structure is confirmed by a subsequent frequency calculation; a true minimum on the potential energy surface is characterized by the absence of any imaginary frequencies. nih.gov

Table 1: Predicted Geometric Parameters for this compound via DFT

The following data is hypothetical, based on typical values from DFT calculations on related halogenated pyrazole structures.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
N1–N21.35 Å
N2–C31.34 Å
C3–C41.39 Å
C4–C51.38 Å
C5–N11.39 Å
N1–C(methyl)1.47 Å
C3–I2.09 Å
C4–I2.10 Å
C5–I2.09 Å
**Bond Angles (°) **
C5–N1–N2111.5°
N1–N2–C3105.0°
N2–C3–C4110.0°
C3–C4–C5107.5°
C4–C5–N1106.0°
I–C4–C3125.0°
Dihedral Angles (°)
C5-N1-N2-C30.5°
I-C3-C4-I1.5°

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating electronic properties by making fewer approximations than DFT. nih.gov These calculations are computationally more demanding but can offer more accurate predictions for properties like orbital energies.

Key electronic descriptors for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov Other predictable properties include ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added).

Table 2: Predicted Electronic Properties of this compound

The following data is hypothetical, based on typical values from ab initio calculations for halogenated aromatic compounds.

PropertyPredicted ValueSignificance
HOMO Energy -6.8 eVIndicates electron-donating capability
LUMO Energy -1.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 5.3 eVRelates to chemical reactivity and stability
Ionization Potential 7.5 eVEnergy to remove one electron
Electron Affinity 1.2 eVEnergy released upon gaining an electron

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. nih.govtms.orgnih.gov For this compound, a characteristic reaction is nitrodeiodination, where an iodine atom is replaced by a nitro group. Using DFT, the entire reaction pathway can be mapped out on a potential energy surface.

This process involves locating the structures of the reactants (this compound and a nitrating agent like the nitronium ion, NO₂⁺), any intermediates (such as a Wheland-type intermediate), and the final products. Crucially, the transition state (TS) structure for each step is identified and optimized. The TS represents the highest energy point along the reaction coordinate, and its energy determines the activation energy (Ea) of the step. researchgate.net By comparing the activation energies of different possible pathways (e.g., nitration at C3, C4, or C5), the regioselectivity of the reaction can be predicted. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a given transition state connects the correct reactant and product. tandfonline.com

Table 3: Hypothetical Energetics for the Nitrodeiodination at C4

The following data is hypothetical, illustrating the type of information gained from mechanistic modeling of the reaction with NO₂⁺.

Species/StateDescriptionRelative Energy (kcal/mol)
Reactants This compound + NO₂⁺0.0
Transition State (TS) Electrophilic attack of NO₂⁺ at C4+15.5
Intermediate σ-complex (Wheland intermediate)+5.2
Products 3,5-Diiodo-1-methyl-4-nitropyrazole + I⁺-10.8

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which aids in the identification and characterization of novel compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting chemical shifts. csic.es Calculations are typically run at the DFT level (e.g., B3LYP/6-311++G(d,p)) on the optimized geometry of the molecule. Predicted shielding tensors are then converted to chemical shifts (δ) by referencing them against a calculated standard, usually tetramethylsilane (B1202638) (TMS). libretexts.org Comparing predicted ¹H and ¹³C NMR spectra with experimental data can confirm structural assignments. researchgate.netsu.se

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. researchgate.net The calculation provides a list of vibrational modes and their corresponding frequencies and intensities. These frequencies often require scaling by an empirical factor (typically ~0.96-0.98 for B3LYP functionals) to correct for anharmonicity and other systematic errors, improving agreement with experimental spectra. rsc.org These calculations allow for the assignment of specific absorption bands to molecular motions, such as C–I stretching, pyrazole ring deformations, and CH₃ rocking or stretching modes.

Table 4: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (ppm)

Predicted shifts are relative to TMS. Experimental values are hypothetical for illustrative purposes.

NucleusPredicted δ (ppm)Hypothetical Experimental δ (ppm)Assignment
¹H NMR
3.953.98N-CH₃
¹³C NMR
40.140.5N-CH₃
78.579.0C3-I
85.286.1C4-I
80.381.2C5-I

Table 5: Predicted Vibrational Frequencies and Assignments

Frequencies are hypothetical and represent unscaled values from a DFT calculation.

Predicted Frequency (cm⁻¹)IntensityAssignment
3050WeakC-H stretch (methyl)
1520MediumPyrazole ring stretch
1450MediumCH₃ asymmetric deformation
1150StrongPyrazole ring in-plane bend
650StrongC-I stretch
580MediumC-I stretch
555MediumC-I stretch

Analysis of Molecular Interactions and Conformational Landscapes

Computational methods are essential for studying the subtle forces that govern how molecules interact with each other and what shapes they prefer to adopt.

Given the three iodine substituents, halogen bonding is a particularly important non-covalent interaction for this compound. aip.org A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as the pyridine-like nitrogen atom of another pyrazole molecule. mdpi.com Methods like Hirshfeld surface analysis can be used to visualize and quantify these and other intermolecular contacts (e.g., van der Waals forces) in a crystal lattice. mdpi.com More advanced methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion. nih.govebsco.com

Conformational analysis involves mapping the energy of a molecule as a function of its geometry, typically by rotating around one or more single bonds. libretexts.org For this compound, the primary conformational flexibility comes from the rotation of the N-methyl group. A potential energy scan can be performed by systematically changing the C5–N1–C(methyl)–H dihedral angle and calculating the energy at each step. This reveals the rotational barrier and identifies the lowest-energy (most stable) conformation. lasalle.edu

Table 6: Summary of Potential Non-Covalent Interactions

Interaction energies are hypothetical and represent typical ranges for such forces.

Interaction TypeDescriptionHypothetical Energy (kcal/mol)
Halogen Bond C–I ··· N (pyrazole ring)-3.0 to -5.0
π-π Stacking Interaction between pyrazole rings-1.5 to -3.0
Dispersion Forces General attractive forces (van der Waals)Variable, cumulative
Dipole-Dipole Interaction of molecular dipoles-0.5 to -2.0

Applications and Material Science Relevance of 3,4,5 Triiodo 1 Methylpyrazole Derivatives

Precursors for Nitrogen-Rich Energetic Materials

Derivatives of 3,4,5-triiodo-1-methylpyrazole are significant in the synthesis of high-energy-density materials (HEDMs). The tri-iodinated structure provides a scaffold for the introduction of multiple nitro groups, leading to the formation of polynitropyrazole compounds with desirable energetic properties.

Synthetic Pathways to Polynitropyrazole Derivatives (e.g., 1-methyl-3,4,5-trinitropyrazole)

A primary application of this compound is its role as a key intermediate in the synthesis of 1-methyl-3,4,5-trinitropyrazole (MTNP), a melt-castable energetic material. nih.govmdpi.com The synthetic strategy involves the replacement of iodine atoms with nitro groups, a process known as nitrolysis or deiodonitration.

The synthesis of MTNP from 1-methylpyrazole (B151067) typically proceeds through an initial iodination step to form this compound. researchgate.netgoogle.com This intermediate is then subjected to nitration. One reported method involves treating 1-methyl-3,4,5-triiodopyrazole with 100% nitric acid. researchgate.netgoogle.com The reaction is heated to facilitate the substitution of the iodine atoms with nitro groups, yielding MTNP with a reported yield of 86.95% and a melting point of 90-92 °C. google.com Another approach involves the nitration of 1-methyl-3,5-dinitropyrazole (B1329850) to produce MTNP. dtic.mil The synthesis of the precursor, this compound, can be achieved through the S_N2 nucleophilic substitution reaction of 3,4,5-triiodo-1H-pyrazole with methyl iodide under basic conditions, with yields as high as 95%.

The development of efficient synthetic routes is crucial. For instance, the synthesis of 3,4,5-triiodopyrazole itself has been optimized using methods like trifluoroperacetic acid-mediated electrophilic iodination. uidaho.edu The subsequent nitration of 1-methyl-3,4,5-triiodopyrazole to MTNP has been studied, with optimal reaction temperatures identified to be between 80-83°C. researchgate.net These synthetic advancements are pivotal for producing high-purity energetic materials. researchgate.net

Computational Assessment of Detonation Performance and Decomposition Products

Computational studies are essential for predicting the performance and safety characteristics of new energetic materials before their synthesis and testing. For polynitropyrazole derivatives like MTNP, density functional theory (DFT) calculations are employed to investigate their properties.

The detonation performance of MTNP has been a subject of theoretical evaluation. nih.govresearchgate.net Calculated detonation velocities for MTNP are in the range of 8.65 km/s, with a detonation pressure of 33.7 GPa. nih.govgoogle.com These values are comparable to or exceed those of traditional explosives like TNT. Further computational studies on related trinitropyrazole-2-oxides have shown even higher predicted detonation velocities (10.20–10.92 km/s) and pressures (52.30–59.84 GPa). sibran.ru The thermal decomposition of MTNP has been investigated, showing good thermal stability with a decomposition peak at 248 °C. researchgate.netresearchgate.net The decomposition of polynitropyrazoles, in general, has been studied to understand their stability and the nature of the evolved gas products. colab.ws

The introduction of different functional groups to the trinitropyrazole core can significantly influence its energetic properties. For instance, substituting the N-H proton of 3,4,5-trinitro-1H-pyrazole with groups like -NH2 or -CH3 has been shown to decrease the heat of detonation and crystal density. sibran.ru The table below summarizes the calculated detonation properties of some polynitropyrazole derivatives.

Building Blocks in Complex Heterocyclic Synthesis

The reactivity of the carbon-iodine bonds in this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. wiley.comresearchgate.net The iodopyrazole core can be functionalized through various cross-coupling reactions, leading to a diverse range of organic compounds and fused ring systems. wiley.comresearchgate.netbeilstein-journals.org

Scaffold for Diverse Organic Compounds and Fused Ring Systems

Iodopyrazoles, including derivatives of this compound, serve as versatile platforms for constructing a wide array of molecular architectures. wiley.comresearchgate.net Transition-metal-catalyzed cross-coupling reactions are particularly effective for this purpose. wiley.comresearchgate.netbeilstein-journals.org

Reactions such as the Suzuki-Miyaura and Sonogashira couplings have been successfully employed with iodopyrazole substrates. researchgate.netresearchgate.netrsc.org For example, the Suzuki-Miyaura coupling of 4-iodopyrazoles with boronic acids allows for the introduction of aryl or heteroaryl substituents. semanticscholar.orgacs.org Similarly, the Sonogashira reaction facilitates the formation of C-C bonds by coupling iodopyrazoles with terminal alkynes. researchgate.netrsc.org The Negishi cross-coupling reaction, which utilizes organozinc reagents, has also proven to be a valuable method for C-C bond formation at the pyrazole (B372694) core. beilstein-journals.org

These synthetic methodologies enable the creation of tetrasubstituted pyrazoles and more elaborate fused ring systems. beilstein-journals.org For instance, 4-iodopyrazole-3/5-carbaldehydes can be used to generate pyrazole-fused heterocyclic skeletons. wiley.comresearchgate.net The ability to selectively functionalize the iodinated positions provides a powerful tool for designing molecules with specific structural and electronic properties.

Coordination Chemistry and Metal-Organic Frameworks

The pyrazole moiety is a well-established ligand in coordination chemistry due to its versatile binding modes. researchgate.netresearchgate.net The introduction of iodo-substituents on the pyrazole ring, as in this compound, can influence the electronic properties and steric hindrance of the resulting ligands, thereby affecting the structure and properties of the metal complexes and metal-organic frameworks (MOFs) they form. rsc.orgrsc.orgresearchgate.netresearchgate.net

Ligand Design for Metal Complexation

Pyrazole-based ligands are widely used in the design of coordination compounds and MOFs. researchgate.netresearchgate.netresearchgate.netdigitellinc.com The nitrogen atoms of the pyrazole ring act as donor sites for metal ions, leading to the formation of a variety of coordination complexes with different geometries and nuclearities. researchgate.netrsc.org The functionalization of the pyrazole ring allows for the tuning of the ligand's properties to meet specific stereochemical requirements of a metal-binding site. researchgate.net

Construction of Supramolecular Architectures through Coordination Bonds

The pyrazole ring is a well-established and highly flexible component in the field of coordination chemistry. rsc.org The two adjacent nitrogen atoms of the pyrazole moiety can act as effective coordination sites (ligands) for a wide variety of metal ions, leading to the formation of coordination polymers and discrete metal complexes. nih.govacademicjournals.org This capability allows for the self-assembly of intricate and extended molecular arrays. rsc.orgmdpi.com Research has demonstrated the synthesis of coordination polymers using pyrazole-based ligands with numerous transition metals, including cobalt (II), nickel (II), copper (II), zinc (II), cadmium (II), and palladium (II), as well as group 13 metals like aluminum and gallium. nih.govutwente.nlnih.govresearchgate.netuni-giessen.de

While specific studies on the coordination chemistry of this compound are not extensively documented, its fundamental structure suggests significant potential in this area. The N2 nitrogen atom of the pyrazole ring is available to donate its lone pair of electrons to a metal center, functioning as a monodentate ligand. The presence of the three bulky iodine atoms at the 3, 4, and 5 positions introduces considerable steric hindrance, which would influence the geometry and stability of the resulting metal complexes. Furthermore, the strong electron-withdrawing nature of the iodine atoms modifies the electronic properties of the pyrazole ring, which in turn can tune the properties of the final coordination assembly, such as its luminescence or catalytic activity. mdpi.com The formation of coordination polymers using derivatives of this compound could lead to novel materials with unique structural and functional characteristics, a hypothesis that invites experimental exploration.

Supramolecular Chemistry and Non-Covalent Interactions

Halogen Bonding Interactions in Crystal Engineering

Halogen bonding is a powerful and highly directional non-covalent interaction that has emerged as a key tool in crystal engineering for the rational design of solid-state architectures. nih.gov This interaction occurs between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. mdpi.com The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend Cl < Br < I. semanticscholar.org Consequently, iodo-substituted compounds are particularly effective halogen bond donors.

The compound this compound is an exemplary candidate for the application of halogen bonding in supramolecular assembly. With three iodine atoms attached to its pyrazole core, it possesses multiple, well-defined sites for forming strong and directional halogen bonds. Studies on related 5-iodo-1-arylpyrazoles have demonstrated their capacity to form a variety of halogen-bonded networks, engaging in interactions such as C–I⋯O, C–I⋯N, and C–I⋯π. mdpi.com These interactions dictate the crystal packing and can be used to construct specific supramolecular motifs. mdpi.comresearchgate.net For instance, the iodine atom can form a strong halogen bond with the carbonyl oxygen of an adjacent molecule, leading to the formation of infinite one-dimensional chains. mdpi.com The presence of three iodine atoms on the this compound scaffold offers the potential to create complex two- or three-dimensional networks through multiple, simultaneous halogen bonds. rsc.orgmdpi.com

The table below presents typical geometric parameters for halogen bonds observed in the crystal structures of various 5-iodo-1-arylpyrazole derivatives, illustrating the characteristics of interactions that would be expected for derivatives of this compound. mdpi.com

Interaction TypeDonor-Acceptor Distance (Å)C–I⋯Acceptor Angle (°)Reference Compound Type
C–I⋯O2.951 - 3.045157.5 - 175.95-iodo-1-arylpyrazole
C–I⋯π3.5 (approx.)N/A5-iodo-1-arylpyrazole
C–I⋯N2.8 (approx.)~1705-iodo-1-arylpyrazole

Data derived from studies on 5-iodo-1-arylpyrazole derivatives as illustrative examples. mdpi.com

Hydrogen Bonding and Self-Assembly Phenomena in Pyrazole Systems

Hydrogen bonding is a fundamental interaction driving the self-assembly of many molecular systems. In the context of pyrazoles, those possessing a hydrogen atom on one of the ring nitrogens (an N-H group) are particularly adept at forming predictable supramolecular structures. nih.govresearchgate.net These N-H pyrazoles act as both hydrogen bond donors (via the N-H) and acceptors (via the second nitrogen atom), leading to the formation of robust assemblies such as dimers, trimers, tetramers, and infinite chains (catemers). nih.govaip.orgresearchgate.net

The subject molecule, this compound, has a methyl group at the N1 position, meaning it lacks an N-H proton and cannot function as a hydrogen bond donor. However, its N2 nitrogen atom retains a lone pair of electrons and can act as a hydrogen bond acceptor. acs.org This inherent capability is limited, but it can be leveraged through derivative functionalization.

The true potential for hydrogen-bond-driven self-assembly lies in derivatives of this compound. For example:

Demethylation: Removal of the methyl group from the N1 position would yield 3,4,5-Triiodo-1H-pyrazole. This N-H containing derivative would be fully capable of participating in the classic pyrazole N-H···N hydrogen bonding motifs, enabling the formation of dimers and extended chains. nih.gov

Functionalization: The introduction of hydrogen-bond-donating functional groups (e.g., hydroxyl, carboxyl, or amino groups) onto a pyrazole derivative provides new sites for interaction. This strategy allows for the creation of more complex hydrogen-bonded networks that are not solely reliant on the pyrazole ring nitrogens. researchgate.net

These approaches would enable the programmed self-assembly of 3,4,5-triiodopyrazole-based building blocks into sophisticated supramolecular architectures.

Potential in Photo-responsive Materials via Derivative Functionalization

Photo-responsive materials, which can change their properties upon exposure to light, are at the forefront of materials science research. mdpi.commdpi.com A common strategy for creating such "smart" materials is to functionalize a molecular scaffold with a photochromic group—a molecule that undergoes a reversible structural change when irradiated with specific wavelengths of light. mdpi.com Pyrazole derivatives have been successfully employed as scaffolds for creating novel photo-responsive systems. innovareacademics.indntb.gov.uagoogle.com

By covalently attaching well-known photoswitches like arylazopyrazoles or diarylethenes to a pyrazole core, researchers have developed materials that exhibit reversible changes in color, fluorescence, or mechanical properties. researchgate.netresearchgate.netfraunhofer.de For example, hydrogels incorporating arylazopyrazole-functionalized polymers can be switched between high-stiffness and low-stiffness states by alternating UV and visible light irradiation, making them suitable for applications as shape-memory materials or for controlled drug release. researchgate.net Similarly, diarylethene-pyrazole conjugates have been shown to act as efficient fluorescent switches. researchgate.net

This compound represents a promising, though as yet unexplored, platform for such functionalization. Its structure allows for the attachment of photochromic units, creating novel photo-responsive molecules. Furthermore, the presence of three heavy iodine atoms is of particular interest due to the "heavy-atom effect." This effect can influence the photophysical properties of the attached chromophore by promoting intersystem crossing from the singlet excited state to the triplet state. This could be exploited to enhance phosphorescence or to improve the efficiency of singlet oxygen generation, opening up potential applications in areas like photodynamic therapy or advanced optical sensing. tandfonline.com

Future Directions and Emerging Research Avenues in the Chemistry of 3,4,5 Triiodo 1 Methylpyrazole

Exploration of Novel and More Efficient Synthetic Pathways

The current synthesis of 3,4,5-Triiodo-1-methylpyrazole and related polyiodinated pyrazoles, while effective, often faces challenges such as harsh reaction conditions, the use of large quantities of reagents, and the formation of product mixtures. rsc.orgrsc.org An efficient reported route involves the treatment of 1-methylpyrazole (B151067) with iodine and potassium persulfate, yielding the desired product in good yield. rsc.org Another method involves the methylation of 3,4,5-triiodopyrazole. snu.ac.kr

Future research will likely focus on developing more sustainable and atom-economical synthetic strategies. This includes the investigation of:

Catalytic Iodination: Exploring transition-metal-catalyzed C-H iodination could offer a more direct and efficient route, potentially reducing the amount of iodinating agent required and improving regioselectivity for other pyrazole (B372694) systems.

Flow Chemistry: The application of microreactor or flow chemistry technologies could enable better control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher yields, improved safety for exothermic iodination reactions, and easier scalability.

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of other pyrazole derivatives and could be adapted for the exhaustive iodination of the pyrazole ring, possibly reducing reaction times and improving energy efficiency. nih.gov

A comparative look at existing and potential future synthetic methodologies highlights the areas for improvement.

Parameter Current Methods (e.g., I2/K2S2O8) Potential Future Pathways
Efficiency Good to excellent yields reported (e.g., 82%). rsc.orgAim for higher yields with less waste.
Reagents Stoichiometric amounts of iodine and oxidants. rsc.orgCatalytic amounts of reagents, greener solvents.
Conditions Often requires heating and extended reaction times. snu.ac.krMilder conditions, shorter reaction times (Flow/Microwave).
Scalability Batch processes may pose challenges.Continuous flow processes for easier scale-up.

Development of Advanced Functional Materials Based on Polyiodinated Pyrazoles

The high iodine content and thermal stability of this compound make it a promising building block for advanced functional materials. rsc.orgrsc.org A primary area of emerging research is its application in energetic materials.

Polyiodinated pyrazoles are being investigated as potential biocidal agents for Agent Defeat Weapons (ADWs). rsc.orgrsc.orgsnu.ac.kr Upon detonation, these iodine-rich compounds can release elemental iodine (I₂) and hydroiodic acid (HI), which are potent biocides against a wide range of pathogens. rsc.org The high density and thermal stability of compounds like this compound are advantageous for such applications.

Future research will likely expand into other areas of materials science:

X-ray Contrast Agents: The high density of iodine atoms suggests potential applications in medical imaging as a component of novel X-ray contrast agents. The pyrazole scaffold could be further functionalized to tune solubility and biocompatibility.

Polymer Additives: Its thermal stability could make it a candidate as a flame-retardant additive in polymers. The iodine atoms can act as radical traps, interrupting the combustion cycle.

Semiconducting Materials: Halogen bonding in the solid state can influence the electronic properties of organic materials. Research into the crystal engineering of this compound could lead to materials with interesting semiconducting or conducting properties.

Material Application Key Property of this compound Research Focus
Energetic Biocides (ADWs) High iodine content, high density, thermal stability. rsc.orgsnu.ac.krOptimization of performance, formulation, and safe handling.
X-ray Contrast Media High concentration of heavy iodine atoms.Synthesis of soluble and biocompatible derivatives.
Flame Retardants Thermal stability, ability to release halogen radicals.Incorporation into polymer matrices and testing of fire resistance.
Organic Electronics Potential for strong intermolecular halogen bonding.Crystal engineering and measurement of electronic properties.

Deeper Understanding of Structure-Reactivity Relationships and Reaction Selectivity

The reactivity of the iodinated pyrazole ring is a key area for future fundamental research. The heavy iodine substituents significantly alter the electronic nature of the pyrazole core, influencing its behavior in subsequent reactions.

A notable example is the nitration of this compound. Treatment with 100% nitric acid leads to the substitution of two iodine atoms, yielding 1-methyl-3,4-dinitro-5-iodopyrazole in a process known as deiodonitration. rsc.orgrsc.org This demonstrates that the C-I bonds can be selectively cleaved under specific conditions, opening pathways to previously inaccessible, highly functionalized pyrazoles. rsc.org

Future investigations should aim to:

Map Reactivity: Systematically explore the reaction of this compound with a wider range of electrophiles and nucleophiles to understand the directing effects of the three iodine atoms.

Control Selectivity: Investigate how reaction conditions (solvent, temperature, catalyst) can be tuned to selectively substitute one, two, or all three iodine atoms. For instance, exploring palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the iodo-positions could provide a powerful tool for constructing complex molecular architectures.

Elucidate Mechanisms: Utilize kinetic studies and computational modeling to gain a precise understanding of the mechanisms behind its unique reactivity, such as the deiodonitration process.

Reaction Type Observed Product(s) Future Research Questions
Nitration (HNO₃) 1-methyl-3,4-dinitro-5-iodopyrazole. rsc.orgrsc.orgCan conditions be found to achieve mono-nitration or tri-nitration? What is the detailed mechanism?
Halogen Exchange Not extensively reported.Is it possible to replace iodine with other halogens (Br, Cl, F) selectively?
Cross-Coupling Not extensively reported.Can selective C-C or C-N bond formation be achieved at the 3, 4, or 5 positions?

Interdisciplinary Research with Materials Science and Theoretical Chemistry for Rational Design

The rational design of new molecules and materials based on the this compound scaffold will heavily rely on the synergy between synthetic chemistry, materials science, and theoretical chemistry. researchgate.netliverpool.ac.uk

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), can provide profound insights into the properties of this molecule before a single experiment is run. researchgate.net Computational studies can predict:

Geometric and Electronic Structures: Understanding bond lengths, angles, and the distribution of electron density.

Intermolecular Interactions: Modeling the strength and nature of halogen bonds and van der Waals forces, which are crucial for predicting crystal packing and material properties. researchgate.net

Reaction Mechanisms: Calculating transition states and reaction energy profiles to understand and predict chemical reactivity and selectivity. researchgate.net

Material Properties: Predicting properties like density, thermal stability, and even detonation performance for energetic material applications.

This theoretical groundwork allows for a more targeted and efficient experimental approach. For example, by calculating the stability and potential performance of a series of virtually designed derivatives, synthetic efforts can be prioritized towards the most promising candidates. This interdisciplinary loop—where theoretical predictions guide synthetic experiments, and experimental results provide feedback to refine theoretical models—is the future of discovering advanced materials. liverpool.ac.uk The collaboration between theoretical chemists, synthetic chemists, and material scientists will be paramount in unlocking the full potential of this compound and the broader class of polyiodinated heterocycles.

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